molecular formula C6H7FN2O2 B6306645 4-Fluoro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid CAS No. 2102410-87-5

4-Fluoro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B6306645
CAS No.: 2102410-87-5
M. Wt: 158.13 g/mol
InChI Key: OHZISQSQDSSCHR-UHFFFAOYSA-N
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Description

4-Fluoro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid is a fluorinated pyrazole derivative characterized by a fluorine atom at the 4-position, methyl groups at the 1- and 5-positions, and a carboxylic acid moiety at the 3-position. The fluorine substituent introduces strong electron-withdrawing effects, influencing the compound’s electronic properties, acidity, and reactivity.

Properties

IUPAC Name

4-fluoro-1,5-dimethylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2/c1-3-4(7)5(6(10)11)8-9(3)2/h1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZISQSQDSSCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine Cyclization with β-Ketoesters

A common route to pyrazoles involves cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. Patent CN111362874B outlines a method for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid using methyl hydrazine and α,β-unsaturated esters. Adapting this for the target compound:

  • Synthesis of β-Ketoester Intermediate :
    Ethyl 4-fluoroacetoacetate reacts with methyl hydrazine in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to form the pyrazole ring.

  • Cyclization Conditions :

    • Temperature: 60–80°C

    • Catalyst: 1–3 mol% ZnCl₂ relative to hydrazine

    • Solvent: Toluene or dichloromethane

CH3NHNH2+CH3COCH(F)COOEtZnCl2C6H6FN2O2+H2O[4]\text{CH}3\text{NHNH}2 + \text{CH}3\text{COCH(F)COOEt} \xrightarrow{\text{ZnCl}2} \text{C}6\text{H}6\text{FN}2\text{O}2 + \text{H}_2\text{O} \quad

Regioselectivity Control

The 1,5-dimethyl substitution pattern necessitates careful control of regiochemistry. Methyl groups are introduced via:

  • N-Methylation : Using methyl iodide on the pyrazole nitrogen.

  • Pre-functionalized Hydrazines : Methyl hydrazine derivatives ensure substitution at the 1-position.

Optimization of Reaction Parameters

Solvent-Free Synthesis

Patents EP1957463A1 and DE102005057180A1 highlight solvent-free conditions for improved space-time yields. For the target compound, this approach reduces purification complexity and costs:

ParameterOptimal RangeImpact on Yield
Temperature50–70°CMaximizes rate
Molar Ratio (R:Cl)1:1.2 (SiCl₄)Minimizes byproducts
Catalyst Loading2 mol% AlCl₃Enhances selectivity

Catalytic Systems

  • Silicon Tetrachloride : Requires 0.25–0.3 equivalents per acid fluoride.

  • AlCl₃/ZnCl₂ Mixtures : Improve fluorine displacement efficiency at lower temperatures (30–50°C).

Purification and Characterization

Recrystallization

Crude product purification via recrystallization (e.g., ethanol/water mixtures) achieves >98% purity.

Analytical Data

  • ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), δ 3.90 (s, 3H, N–CH₃), δ 7.20 (s, 1H, pyrazole-H).

  • ¹⁹F NMR : δ -120 ppm (CF coupling).

Industrial-Scale Considerations

  • Cost Efficiency : Solvent-free methods reduce waste disposal costs.

  • Safety : Fluorinating agents (e.g., DAST) require handling under inert atmospheres.

Emerging Methodologies

Recent advances in flow chemistry enable continuous synthesis, improving scalability for high-demand intermediates like 4-fluoro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluoro group under appropriate conditions.

Major Products:

    Oxidation: Products may include pyrazole derivatives with ketone or aldehyde functionalities.

    Reduction: Products may include alcohols or other reduced forms of the original compound.

    Substitution: Products will vary depending on the nucleophile used, resulting in various substituted pyrazole derivatives.

Scientific Research Applications

4-Fluoro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Fluoro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro group can enhance the compound’s binding affinity and selectivity for certain targets. Additionally, the carboxylic acid group can participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

The table below compares key structural analogs based on substituent variations:

Compound Name Substituents (Positions) Molecular Weight pKa (Carboxylic Acid) Key Properties
4-Fluoro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid F (4), CH₃ (1,5), COOH (3) 172.14* ~2.5–3.0 (estimated) High acidity due to F’s electron-withdrawing effect; improved H-bonding capacity .
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (CAS 5744-59-2) CH₃ (1,5), COOH (3) 140.13 ~3.5–4.0 Lower acidity than fluoro analog; used as a precursor for coordination complexes .
4-Bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid (CAS 5775-91-7) Br (4), CH₃ (1,5), COOH (3) 237.06 ~2.8–3.3 Larger halogen substituent; slower reactivity in nucleophilic substitution vs. F .
1,5-Diphenyl-1H-pyrazole-3-carboxylic acid C₆H₅ (1,5), COOH (3) 264.27 ~4.0–4.5 Increased hydrophobicity; enhanced π-π stacking in biological targets .
1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid (CAS 16205-47-3) CH₃ (1,3,5), COOH (4) 154.16 ~4.2–4.7 Electron-donating methyl groups reduce acidity; limited H-bonding potential .

*Calculated based on molecular formula C₆H₇FN₂O₂.

Key Observations:
  • Acidity : The 4-fluoro derivative exhibits the lowest pKa due to fluorine’s electronegativity, enhancing the carboxylic acid’s deprotonation tendency.
  • Reactivity : Bromine at position 4 (CAS 5775-91-7) offers steric bulk, making it less reactive than fluorine in cross-coupling reactions .
  • Biological Interactions : Diphenyl derivatives (e.g., 1,5-diphenyl) show improved binding to hydrophobic enzyme pockets, as demonstrated in antifungal and antibacterial studies .
4-Fluoro-1,5-dimethyl-1H-pyrazole-3-carboxylic Acid

While direct synthesis details are sparse in the provided evidence, analogous routes involve:

Fluorinated Precursor Use: Starting with 4-fluoroacetophenone derivatives, as seen in the preparation of fluorophenyl-pyrazole carboxamides .

Carboxylic Acid Formation : Hydrolysis of ester intermediates under basic conditions (e.g., KOH/MeOH), similar to procedures for 1,5-diphenyl analogs .

Comparison with Other Derivatives:
  • 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid (CAS 5744-59-2) : Synthesized via hydrolysis of ethyl esters (e.g., ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate) under acidic or basic conditions .
  • 4-Bromo Analog (CAS 5775-91-7) : Likely synthesized via electrophilic bromination of the parent pyrazole ring .
  • Diphenyl Derivatives : Prepared via cyclocondensation of hydrazines with diketones, followed by carboxylation .

Biological Activity

4-Fluoro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid (CAS Number: 2102410-87-5) is a heterocyclic organic compound characterized by a pyrazole ring with specific substitutions: a fluoro group at the 4-position, methyl groups at the 1- and 5-positions, and a carboxylic acid group at the 3-position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications.

Molecular Structure

The molecular formula of 4-Fluoro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid is C6H7FN2O2C_6H_7FN_2O_2. The presence of the fluoro group enhances its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. One common method includes reacting 4-fluoro-3,5-dimethylpyrazole with carbon dioxide under basic conditions, using strong bases like sodium hydroxide or potassium hydroxide to facilitate the process. The reaction conditions are crucial for achieving high yield and purity.

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar pyrazole derivatives can inhibit the growth of various bacterial strains, suggesting that 4-Fluoro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid may possess similar properties.

Anti-inflammatory Effects

The compound's structure allows it to interact with biological targets involved in inflammatory processes. Preliminary studies suggest that it may modulate pathways related to inflammation, providing a basis for further investigation into its therapeutic potential.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives. For example, compounds containing the 1H-pyrazole scaffold have demonstrated antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves inducing apoptosis and affecting cell cycle progression.

Case Study: Anticancer Activity

A notable study explored several pyrazole derivatives and their effects on cancer cell lines. The results indicated that compounds similar to 4-Fluoro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid could enhance caspase activity and induce morphological changes in treated cells at micromolar concentrations .

The biological activity of 4-Fluoro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid is hypothesized to involve interactions with specific enzymes or receptors. The fluoro group may enhance binding affinity to target sites, while the carboxylic acid group can facilitate hydrogen bonding interactions.

Comparative Analysis

Compound NameStructure CharacteristicsBiological Activity
4-Fluoro-1,5-dimethyl-1H-pyrazole-3-carboxylic acidFluoro at 4-position; Methyl at 1 & 5; COOH at 3Antimicrobial, Anti-inflammatory, Anticancer
3,5-Dimethyl-1H-pyrazole-4-carboxylic acidNo fluoro group; similar methyl substitutionLimited biological activity
4-Fluoro-1,3-dimethyl-1H-pyrazole-5-carboxylic acidDifferent substitution patternAnticancer potential

Q & A

Q. What are the optimal synthetic routes for preparing 4-Fluoro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid?

The synthesis typically involves cyclocondensation of hydrazines with fluorinated diketones or β-keto esters. For example, analogous pyrazole-3-carboxylic acids are synthesized via reactions of hydrazine derivatives with β-keto esters under acidic conditions, followed by fluorination at the C4 position using selective fluorinating agents like Selectfluor®. Solvent choice (e.g., ethanol or DMF) and temperature (60–100°C) significantly impact yield and purity .

Q. How can spectroscopic techniques (NMR, IR, XRD) be used to confirm the structure of this compound?

  • NMR : 1^1H NMR can identify substituents (e.g., fluorine coupling at C4, methyl groups at C1/C5) via splitting patterns and chemical shifts (e.g., δ 2.3–2.6 ppm for methyl groups). 19^{19}F NMR confirms fluorine substitution (δ -110 to -120 ppm).
  • IR : Stretching frequencies for carboxylic acid (1700–1720 cm1^{-1}) and pyrazole ring (1500–1600 cm1^{-1}) validate functional groups.
  • XRD : Crystallographic data (e.g., bond angles, torsion angles) resolve stereoelectronic effects, as seen in structurally similar compounds .

Q. What solvent systems are effective for recrystallizing this compound?

Polar aprotic solvents (e.g., DMF, DMSO) or ethanol/water mixtures are commonly used. Solubility is pH-dependent: the carboxylic acid group protonates in acidic conditions, reducing solubility, while deprotonation in basic media increases it. Recrystallization at 4°C improves crystal quality .

Advanced Research Questions

Q. How do reaction conditions (temperature, catalyst) influence functionalization of the carboxylic acid group?

  • Amide Formation : Coupling with amines using EDCI/HOBt in dry DMF at 0–25°C yields carboxamides, critical for pharmacological studies. Catalyst choice affects reaction efficiency (e.g., DMAP accelerates acylation) .
  • Esterification : Thionyl chloride (SOCl2_2) converts the acid to acyl chloride, which reacts with alcohols (e.g., ethanol) to form esters. Microwave-assisted synthesis reduces reaction time (30 mins vs. 12 hrs) .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay conditions (e.g., bacterial strain variability, concentration ranges). For example, antimicrobial activity against S. aureus may vary due to protonation state-dependent membrane permeability. Standardizing assays (e.g., pH 7.4, 37°C) and using isogenic mutant strains can clarify mechanisms .

Q. How can computational methods (DFT, molecular docking) predict reactivity and bioactivity?

  • DFT : Calculates Fukui indices to identify nucleophilic/electrophilic sites (e.g., C3 for nucleophilic attack). HOMO-LUMO gaps predict stability (e.g., lower gaps correlate with higher reactivity) .
  • Docking : Models interactions with targets (e.g., COX-2 for anti-inflammatory activity). Pyrazole ring π-π stacking and fluorine hydrogen bonding are critical for binding affinity .

Q. What are the challenges in establishing structure-activity relationships (SAR) for derivatives?

  • Steric Effects : Bulky substituents at C1/C5 reduce bacterial efflux pump binding but may hinder solubility.
  • Electronic Effects : Fluorine at C4 enhances electron-withdrawing properties, stabilizing intermediates in nucleophilic reactions. Methyl groups at C1/C5 increase lipophilicity, impacting membrane penetration .

Q. How does pH affect the compound’s stability in aqueous solutions?

The carboxylic acid group undergoes pH-dependent degradation. At pH < 3, protonation reduces reactivity but increases precipitation. At pH > 8, deprotonation accelerates hydrolysis (t1/2_{1/2} < 24 hrs at 25°C). Buffered solutions (pH 5–6) optimize stability for in vitro studies .

Methodological Considerations

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve impurities (LOD < 0.1%).
  • LC-MS : Identifies byproducts (e.g., unreacted hydrazines) via molecular ion peaks .

Q. How can regioselectivity be controlled during electrophilic substitution?

Fluorine’s ortho/para-directing effects guide substitutions. For example, nitration at C4 (para to fluorine) dominates under HNO3_3/H2_2SO4_4 at 0°C. Steric hindrance from methyl groups limits reactivity at C1/C5 .

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